8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene is a heterocyclic compound that belongs to the fluorene derivatives family These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gaba a receptors .
Mode of Action
Related compounds have been shown to interact with gaba a receptors, which are ligand-gated ion channels involved in inhibitory neurotransmission .
Biochemical Pathways
Compounds that interact with gaba a receptors can influence the gabaergic neurotransmission pathway .
Result of Action
Compounds that interact with gaba a receptors can influence neuronal excitability and produce sedative, anxiolytic, and anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-4-phenylthiazole with chloroamine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene: Known for its use in the synthesis of bioactive agents with antimicrobial and anticancer properties.
4-Thiazolidinone derivatives: Exhibits a broad range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene stands out due to its unique combination of nitrogen, sulfur, and chlorine atoms within its structure
Properties
IUPAC Name |
6-chloro-11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c1-9-7-11(10-5-3-2-4-6-10)12-13-14(21-16(12)20-9)15(17)19-8-18-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWSVMREKAVPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=NC=N3)Cl)SC2=N1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.